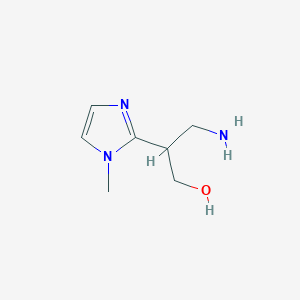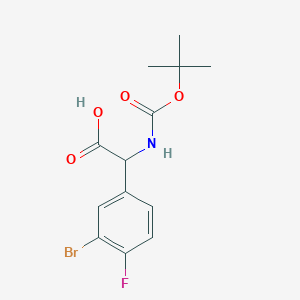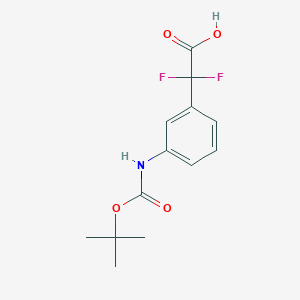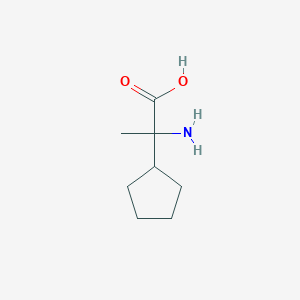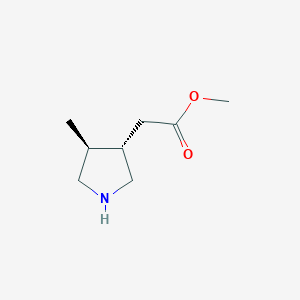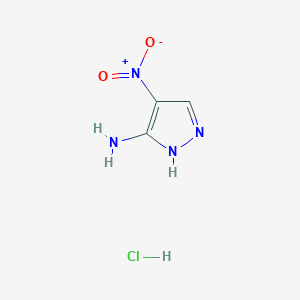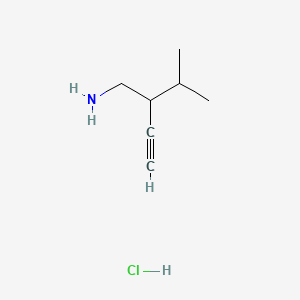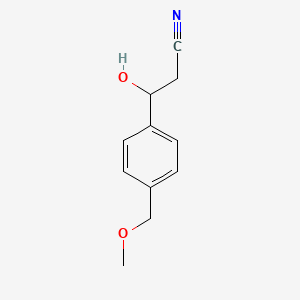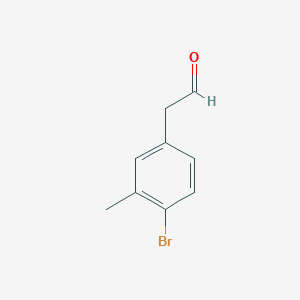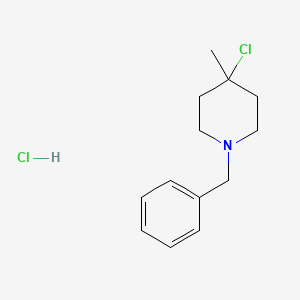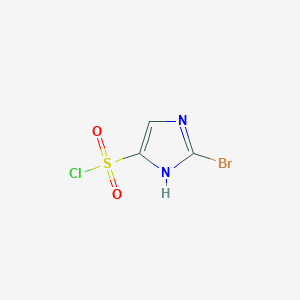
2-bromo-1H-imidazole-5-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-1H-imidazole-5-sulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position and a sulfonyl chloride group at the 5-position of the imidazole ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-imidazole-5-sulfonyl chloride typically involves the bromination of 1H-imidazole followed by sulfonylation. One common method includes the reaction of 1H-imidazole with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 2-position. The resulting 2-bromo-1H-imidazole is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-1H-imidazole-5-sulfonyl chloride can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of automated systems ensures consistent quality and minimizes the risk of human error.
化学反応の分析
Types of Reactions
2-bromo-1H-imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Coupling reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Oxidation and reduction: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different imidazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling reactions: Palladium catalysts are often used in cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Sulfonamide derivatives: Formed from nucleophilic substitution reactions.
Coupled products: Formed from cross-coupling reactions, leading to various substituted imidazoles.
Oxidized or reduced imidazoles: Formed from oxidation or reduction reactions.
科学的研究の応用
2-bromo-1H-imidazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2-bromo-1H-imidazole-5-sulfonyl chloride depends on its specific application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide derivatives. In coupling reactions, the bromine atom participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The imidazole ring can also interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
2-chloro-1H-imidazole-5-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-bromo-1H-imidazole-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.
1H-imidazole-5-sulfonyl chloride: Lacks the bromine atom at the 2-position.
Uniqueness
2-bromo-1H-imidazole-5-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. The bromine atom allows for cross-coupling reactions, while the sulfonyl chloride group enables nucleophilic substitution, making it a valuable intermediate in the synthesis of diverse organic compounds.
特性
分子式 |
C3H2BrClN2O2S |
|---|---|
分子量 |
245.48 g/mol |
IUPAC名 |
2-bromo-1H-imidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C3H2BrClN2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7) |
InChIキー |
FWDNSFSJGXMUIA-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=N1)Br)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


